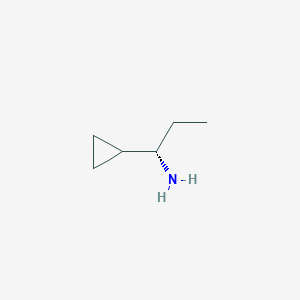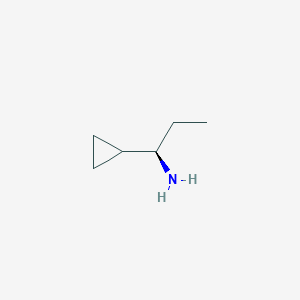
O-(2-Tert-butoxyethyl)hydroxylamine
Vue d'ensemble
Description
O-(2-Tert-butoxyethyl)hydroxylamine is a chemical compound with the molecular formula C6H15NO2 . It is available in both solid and liquid forms . The compound has a molecular weight of 133.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid or liquid compound that should be stored in an inert atmosphere and at a temperature between 2-8°C . .Applications De Recherche Scientifique
Synthesis of N-hydroxylamines and Hydroxamic Acids : O-(2-Tert-butoxyethyl)hydroxylamine, specifically N,O-bis(tert-butoxycarbonyl)-hydroxylamine, has been utilized in the synthesis of hydroxylamine and hydroxamic acid derivatives, including the synthesis of 5-lipoxygenase inhibitor LY280810 (Staszak & Doecke, 1994).
Catalytic Asymmetric Synthesis : It has been used as a bench-stable imine surrogate in the one-pot and catalytic asymmetric synthesis of α-amino esters and ketones, showcasing its versatility in organic synthesis (Xu et al., 2020).
Facile Synthesis Approach : this compound can be synthesized easily from readily available reagents, representing an improvement in safety over previous methods (Staszak & Doecke, 1993).
Acylating Agent for Amines : Tert-Butyl aminocarbonate, a related compound, is a rapid acylating agent for amines in both organic and aqueous solutions (Harris & Wilson, 1983; 2009).
Dioxygenation of Alkenes : It has been used in metal-free dioxygenation of alkenes to produce β-aminoxy nitrate esters, demonstrating its application in organic nitrate synthesis (Bag, Sar, & Punniyamurthy, 2017).
Protecting Group Incorporation : Used for tuning and controlling the ambident nucleophilicity of hydroxylamine in organic synthesis, it is known to undergo various nucleophilic functionalization reactions (Sandoval & Alaniz, 2015).
Hydroxyl Group Protection : It plays a role in the development of chemical agents for protecting hydroxyl groups, important in various synthetic applications (Corey & Venkateswarlu, 1972).
Chemiluminescence Probe Development : It has been used in the design of chemiluminescence probes for detecting reactive oxygen species (Li et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJSCHZIEVAKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676796 | |
| Record name | O-(2-tert-Butoxyethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023742-13-3 | |
| Record name | O-(2-tert-Butoxyethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-tert-butoxyethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl N-[2-(4-chloro-2-cyanoanilino)ethyl]carbamate](/img/structure/B7978761.png)
![tert-butyl N-[3-[(5-bromopyrimidin-2-yl)amino]propyl]carbamate](/img/structure/B7978766.png)







